N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
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Overview
Description
N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactionsThe final step often involves the formation of the prop-2-enamide moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiophene rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide
- N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(furan-2-ylmethyl)prop-2-enamide
- N-[(1-Phenylpyrrolidin-3-yl)methyl]-N-(pyridin-2-ylmethyl)prop-2-enamide
Uniqueness
This compound is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
N-[(1-phenylpyrrolidin-3-yl)methyl]-N-(thiophen-2-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-2-19(22)21(15-18-9-6-12-23-18)14-16-10-11-20(13-16)17-7-4-3-5-8-17/h2-9,12,16H,1,10-11,13-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJQPQULXDFHSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1CCN(C1)C2=CC=CC=C2)CC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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